molecular formula C14H15N3O3 B7631342 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

Cat. No. B7631342
M. Wt: 273.29 g/mol
InChI Key: RXFYJFWARMDSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

Mechanism of Action

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. Inhibition of BTK leads to inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are involved in cell survival and proliferation. Inhibition of these pathways leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have potent and selective inhibition of BTK activity. It has also been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors. In preclinical models, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to induce apoptosis of B-cells and to be effective in combination with other drugs, such as venetoclax.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its potency and selectivity for BTK. This makes it a useful tool for studying the B-cell receptor signaling pathway and its role in B-cell malignancies. However, one limitation of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide in humans.

Synthesis Methods

The synthesis of 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide involves several steps, starting from 5-nitro-2-aminobenzoic acid. The acid is first protected with a tert-butoxycarbonyl (Boc) group, then converted to the corresponding acid chloride. The acid chloride is then reacted with propargylamine to give the propargylamide intermediate. The amine group of the intermediate is then protected with a Boc group, followed by reaction with cyclopropylmethylamine to give the final product, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide.

Scientific Research Applications

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis (programmed cell death) of B-cells. 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has also been shown to be effective in combination with other drugs, such as venetoclax, in inducing apoptosis of B-cells. In addition, 2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide has been shown to have activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.

properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-7-16(9-10-3-4-10)14(18)12-8-11(17(19)20)5-6-13(12)15/h1,5-6,8,10H,3-4,7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFYJFWARMDSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(cyclopropylmethyl)-5-nitro-N-prop-2-ynylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.